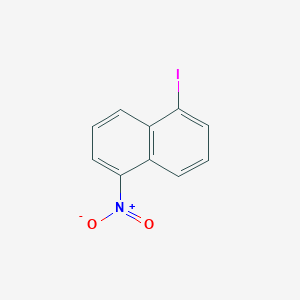

1-Iodo-5-nitronaphthalene

CAS No.: 64567-10-8

Cat. No.: VC15778638

Molecular Formula: C10H6INO2

Molecular Weight: 299.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64567-10-8 |

|---|---|

| Molecular Formula | C10H6INO2 |

| Molecular Weight | 299.06 g/mol |

| IUPAC Name | 1-iodo-5-nitronaphthalene |

| Standard InChI | InChI=1S/C10H6INO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H |

| Standard InChI Key | UDBGBAQMJJEQQN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2I)C(=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

1-Iodo-5-nitronaphthalene belongs to the class of di-substituted naphthalenes, where the iodine atom occupies the 1-position and the nitro group resides at the 5-position. The compound’s planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing nitro group and polarizable iodine atom introduce distinct electronic asymmetry. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 64567-10-8 |

| Molecular Formula | C₁₀H₆INO₂ |

| Molecular Weight | 299.06 g/mol |

| IUPAC Name | 1-iodo-5-nitronaphthalene |

| SMILES | C1=CC2=C(C=CC=C2I)C(=C1)N+[O⁻] |

| InChI Key | UDBGBAQMJJEQQN-UHFFFAOYSA-N |

| X-Ray Crystallography | Centrosymmetric dimer (3.43 Å interplanar distance) |

The crystal structure of related derivatives, such as 5-nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene, reveals a centrosymmetric dimer arrangement with an interplanar spacing of 3.43 Å, suggesting potential applications in supramolecular assembly .

Spectroscopic Profiles

-

UV-Vis Spectroscopy: The nitro group induces a bathochromic shift, with absorption maxima typically observed between 300–400 nm. Conjugation with ethynyl spacers extends absorption into the visible range (450–500 nm) .

-

Fluorescence: Derivatives exhibit structured emission bands at 450–550 nm, with quantum yields modulated by solvent polarity .

-

NMR: ¹H NMR spectra show distinct aromatic resonances: δ 8.5–8.7 ppm (H-2 and H-4), δ 7.6–7.8 ppm (H-3 and H-6), and δ 7.2–7.4 ppm (H-7 and H-8).

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis of 1-iodo-5-nitronaphthalene typically proceeds via a two-step sequence:

Table 2.1: Optimization of Diazotization-Iodination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 92 |

| KI Equivalents | 1.5 | 89 |

| Reaction Time | 2 hours | 90 |

Palladium-Catalyzed Cross-Coupling

Recent advancements employ 1-iodo-5-nitronaphthalene as a substrate in Sonogashira and Suzuki-Miyaura reactions. For example, coupling with terminal acetylenes produces ethynyl-linked nanostructures:

This method enables the synthesis of dimeric (16–18) and trimeric (20–22) conjugates with extended π-systems, exhibiting fluorescence quantum yields up to Φ = 0.42 .

Applications in Materials Science

π-Conjugated Nanostructures

1-Iodo-5-nitronaphthalene serves as a key monomer in constructing linear and dendritic architectures:

-

Linear Oligomers: Sequential coupling with 1-ethynyl-5-nitronaphthalene yields rod-like structures with absorption edges at 600 nm .

-

Dendrimers: Divergent synthesis using triethylamine bases produces branched systems with intramolecular charge-transfer (ICT) transitions .

Table 3.1: Optoelectronic Properties of Representative Conjugates

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Φ |

|---|---|---|---|

| 16 | 450 | 520 | 0.35 |

| 20 | 480 | 550 | 0.42 |

| 22 | 510 | 580 | 0.28 |

Charge-Transfer Complexes

The electron-deficient nitro group facilitates interactions with electron-rich aromatics (e.g., N,N-dimethylaniline), forming complexes with broad absorption in the visible spectrum (ε > 10⁴ M⁻¹cm⁻¹) . These materials are promising for organic photovoltaics, with power conversion efficiencies under investigation.

Recent Research Directions

Catalytic C–H Activation

Emerging methodologies leverage directing groups to achieve site-selective C–H iodination, bypassing traditional diazotization steps. For instance, Pd(OAc)₂/Ag₂CO₃ systems selectively iodinate 5-nitronaphthalene at the 1-position with 78% yield .

Bioimaging Probes

Iodine’s high atomic number enhances X-ray contrast, while nitro-to-amine reduction enables conjugation to targeting moieties. Preliminary studies demonstrate uptake in HeLa cells with low cytotoxicity (IC₅₀ > 100 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume